2',6'-Difluoro-4'-nitrophenacyl bromide
Overview
Description
2’,6’-Difluoro-4’-nitrophenacyl bromide is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and a bromine atom attached to a phenacyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Difluoro-4’-nitrophenacyl bromide typically involves the bromination of 2’,6’-Difluoro-4’-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure the selective bromination of the phenacyl group.
Industrial Production Methods: Industrial production of 2’,6’-Difluoro-4’-nitrophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: 2’,6’-Difluoro-4’-nitrophenacyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The phenacyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Major Products Formed:
Substitution: Formation of 2’,6’-Difluoro-4’-nitrophenacyl derivatives with various functional groups.
Reduction: Formation of 2’,6’-Difluoro-4’-aminoacetophenone.
Oxidation: Formation of 2’,6’-Difluoro-4’-nitrobenzoic acid.
Scientific Research Applications
2’,6’-Difluoro-4’-nitrophenacyl bromide is utilized in various scientific research applications:
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’,6’-Difluoro-4’-nitrophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: The compound reacts with nucleophiles to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Redox Pathways: The nitro group undergoes reduction or oxidation, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
2’,4’-Difluoro-6’-nitrophenacyl chloride: Similar in structure but with a chloride atom instead of bromine.
4’-Nitrophenacyl bromide: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
2’,6’-Difluoro-4’-nitrobenzyl bromide: Similar structure but with a benzyl group instead of a phenacyl group.
Uniqueness: 2’,6’-Difluoro-4’-nitrophenacyl bromide is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(2,6-difluoro-4-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-7(13)8-5(10)1-4(12(14)15)2-6(8)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHATQGQVXGZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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